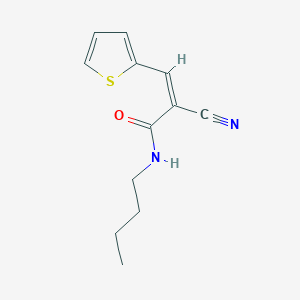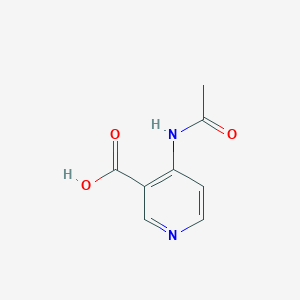
4-Acetamidonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidonicotinic acid (4-AAN) is an organic compound that has been studied extensively in the scientific community due to its potential applications in a variety of areas. 4-AAN is an analog of nicotinic acid, an important coenzyme in many metabolic pathways. Its unique properties make it an attractive target for research in areas such as drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Antioxidant Properties
4-AN exhibits antioxidant activity, which is crucial for combating oxidative stress. It can scavenge free radicals and protect cellular components from damage. Researchers have explored its potential in preventing age-related diseases and promoting overall health .
NAD+ Biosynthesis
4-AN plays a role in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for cellular energy production, DNA repair, and redox reactions. By contributing to NAD+ levels, 4-AN influences various cellular processes .
Cosmeceutical Applications
In skincare, 4-AN has gained attention as an active ingredient. It aligns with high standards for efficacy and safety. Notably, it reduces oxidative stress, inflammation, and pigmentation. Cosmeceutical products containing 4-AN are used for anti-aging purposes .
Acne Vulgaris Management
Studies suggest that 4-AN may help manage acne vulgaris. Its anti-inflammatory properties and impact on sebum production make it a potential candidate for acne treatment .
Melasma Treatment
Melasma, characterized by hyperpigmentation, can be challenging to treat. 4-AN’s ability to regulate melanin production makes it a promising option for melasma management .
Psoriasis Therapy
Psoriasis involves abnormal immune responses and skin inflammation. 4-AN’s anti-inflammatory effects may contribute to psoriasis therapy. Research is ongoing to explore its potential in managing this chronic skin condition .
Mecanismo De Acción
Target of Action
4-Acetamidonicotinic acid is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
4-Acetamidonicotinic acid interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where the nicotinamide moiety acts as an electron donor or acceptor .
Biochemical Pathways
The compound affects the metabolic pathways involving nicotinamide coenzymes. These coenzymes are involved in redox metabolism and NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Pharmacokinetics
Niacin is well-absorbed in the gastrointestinal tract and widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .
Result of Action
The action of 4-Acetamidonicotinic acid results in the production of nicotinamide coenzymes, which play a crucial role in various metabolic processes . These coenzymes participate in redox reactions, contributing to energy production and other cellular functions .
Propiedades
IUPAC Name |
4-acetamidopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-7-2-3-9-4-6(7)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWQRLWVSNNJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidonicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)
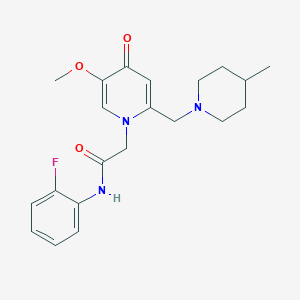
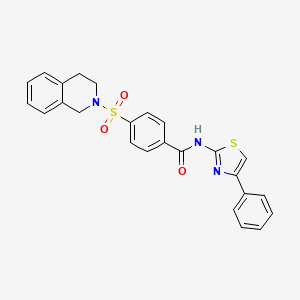
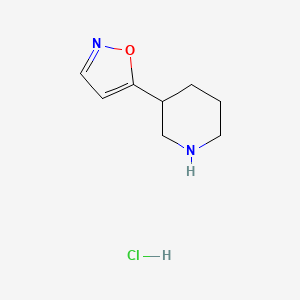
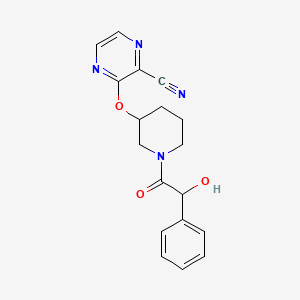

![(4-chlorophenyl)-N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]methanamine](/img/structure/B2539188.png)
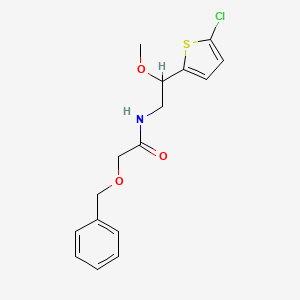
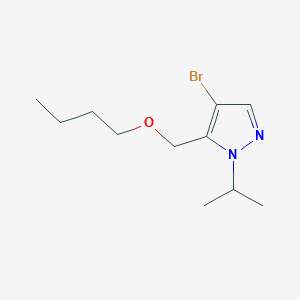
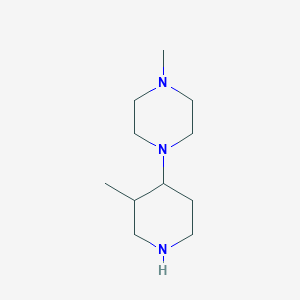
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)
![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)
